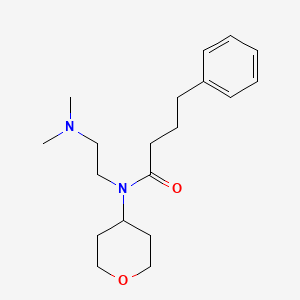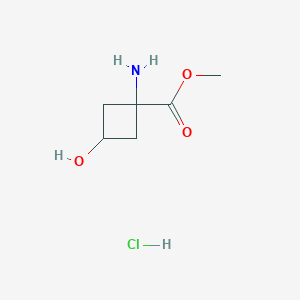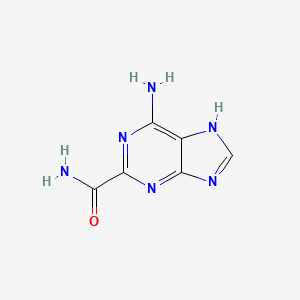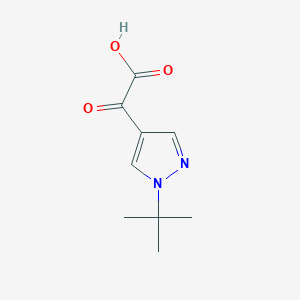![molecular formula C20H18ClN5O2 B2554143 7-(2-Chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538318-91-1](/img/structure/B2554143.png)
7-(2-Chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class, which is a fused heterocyclic system that has garnered interest due to its potential biological activities. While the specific compound is not directly mentioned in the provided papers, the general class of compounds is well-represented, indicating a broad interest in the synthesis and study of these heterocycles for various applications.
Synthesis Analysis
The synthesis of related triazolopyrimidine derivatives is described in the papers. For instance, a three-component condensation method is employed for the synthesis of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles, which involves aromatic aldehydes, ethyl cyanoacetate, and 3,5-diamino-1,2,4-triazole or cyanoguanidine hydrochloride in alkaline ethanol . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is characterized by spectroscopic methods such as NMR, IR, UV, and MS, as well as elemental analysis . These techniques would be essential in confirming the structure of the synthesized compound, ensuring that the desired product has been obtained.
Chemical Reactions Analysis
The reactivity of the triazolopyrimidine core can be manipulated through various functional groups. For example, the regioselective synthesis of pyrazolopyrimidine derivatives demonstrates the ability to selectively substitute at different positions of the heterocyclic ring, which is crucial for the synthesis of a wide range of derivatives with potential biological activities . This suggests that the compound could also undergo various chemical reactions to introduce different substituents, depending on the desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The papers do not provide specific data on the physical and chemical properties of the compound , but the methods used for characterization in the synthesis of related compounds would be applicable for determining these properties .
Applications De Recherche Scientifique
Synthesis and Biological Activity
Researchers have developed synthetic protocols for creating triazolopyrimidine derivatives, including compounds with structural similarities to 7-(2-Chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, emphasizing their biological and antimicrobial properties. One study highlights the synthesis of a series of triazolopyrimidines evaluated for antimicrobial activity, indicating a broad interest in these compounds for potential therapeutic applications (Gilava et al., 2020).
Antimicrobial and Antioxidant Properties
The antimicrobial and antioxidant activities of triazolopyrimidine derivatives have been a significant area of research. These compounds have been synthesized and evaluated for their potential in treating bacterial and fungal infections, as well as their capacity to scavenge free radicals, contributing to their consideration as candidates for pharmaceutical development (El-Agrody et al., 2001).
Chemical Synthesis and Mechanistic Studies
The chemical synthesis of triazolopyrimidines, including methods for obtaining various derivatives, has been extensively studied, providing insights into the mechanistic aspects of their formation. These studies often involve exploring different synthetic routes and conditions to optimize the yield and purity of the desired compounds (Wamhoff et al., 1993).
Application in Supramolecular Chemistry
Triazolopyrimidine derivatives have also been explored for their role in supramolecular chemistry, particularly in forming hydrogen-bonded supramolecular assemblies. This research direction points to the potential of these compounds in developing novel materials with specific physical and chemical properties, highlighting the versatility of triazolopyrimidine derivatives beyond their biological activity (Fonari et al., 2004).
Propriétés
IUPAC Name |
7-(2-chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2/c1-11-16(18(22)27)17(12-7-3-5-9-14(12)21)26-20(23-11)24-19(25-26)13-8-4-6-10-15(13)28-2/h3-10,17H,1-2H3,(H2,22,27)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZACWQQHADPNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CC=CC=C4Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}propanoic acid](/img/structure/B2554063.png)
![3-(3-(4-Morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline](/img/structure/B2554064.png)

![1-(2-chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2554067.png)
![N-cyclopropyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2554068.png)
![6-Ethyl-5-fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2554070.png)
![7,7-Difluoro-2-azaspiro[4.4]nonane](/img/structure/B2554073.png)




![2-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2554082.png)